molecular formula C12H18O2 B1595403 5-hexylbenzene-1,3-diol CAS No. 5465-20-3

5-hexylbenzene-1,3-diol

Cat. No.: B1595403
CAS No.: 5465-20-3
M. Wt: 194.27 g/mol
InChI Key: XECRVULUEJSGBY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Hexylbenzene-1,3-diol is primarily known for its potential as an antibacterial agent . It is a resorcinol derivative isolated from Gmelina arborea .

Biochemical Pathways

This compound is known to modulate multiple sites in the melanogenesis pathway , namely inhibition of tyrosinase and peroxidase enzyme activities, as well as stimulating antioxidant activity (e.g., glutathione, glutathione peroxidase, and glutathione reductase) . This modulation can lead to changes in skin pigmentation, making it a potential ingredient in skin lightening products .

Pharmacokinetics

Itsmolecular weight of 194.27 suggests that it may be readily absorbed and distributed throughout the body. Its boiling point of 192-195 °C and density of 1.049±0.06 g/cm3 may also influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of this compound’s action is its potential antibacterial effect . By interacting with bacterial cells, it can disrupt their function and lead to their death . Additionally, its modulation of the melanogenesis pathway can lead to changes in skin pigmentation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as suggested by its boiling point . Furthermore, its use in various industries, including pharmaceuticals, food processing, and cosmetics, suggests that it may interact with a variety of other compounds, which could potentially influence its action .

Biochemical Analysis

Biochemical Properties

1,3-Benzenediol, 5-hexyl- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It exhibits antiseptic and anesthetic properties by inhibiting the activity of enzymes such as tyrosinase and peroxidase . These interactions result in the inhibition of melanin synthesis and the reduction of oxidative stress in cells. Additionally, 1,3-Benzenediol, 5-hexyl- has been shown to stimulate the activity of antioxidant enzymes like glutathione reductase and glutathione peroxidase, further enhancing its protective effects on cells .

Cellular Effects

1,3-Benzenediol, 5-hexyl- exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the production of melanin in melanocytes by blocking the activity of tyrosinase, leading to a reduction in skin pigmentation . Moreover, 1,3-Benzenediol, 5-hexyl- has been shown to enhance cell renewal and wound healing by stimulating growth factors and promoting angiogenesis . These effects make it a valuable ingredient in cosmetic formulations aimed at improving skin health and appearance.

Molecular Mechanism

The molecular mechanism of 1,3-Benzenediol, 5-hexyl- involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It binds to the active sites of enzymes like tyrosinase and peroxidase, inhibiting their activity and preventing the synthesis of melanin . Additionally, 1,3-Benzenediol, 5-hexyl- stimulates the activity of antioxidant enzymes, which helps protect cells from oxidative damage . These interactions at the molecular level contribute to the compound’s overall effects on cellular function and health.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Benzenediol, 5-hexyl- have been observed to change over time. The compound is relatively stable and does not degrade quickly, allowing it to maintain its efficacy over extended periods . Long-term studies have shown that 1,3-Benzenediol, 5-hexyl- continues to exert its protective effects on cells, reducing oxidative stress and promoting cell renewal . These findings suggest that the compound can be used effectively in long-term treatments and formulations.

Dosage Effects in Animal Models

The effects of 1,3-Benzenediol, 5-hexyl- vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as enhanced wound healing and reduced oxidative stress . At higher doses, it may cause adverse effects, including toxicity and irritation . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

1,3-Benzenediol, 5-hexyl- is involved in various metabolic pathways, including the desulfurization of dibenzothiophene by fungi such as Exophiala spinifera . This process involves the transformation of dibenzothiophene into 1,3-Benzenediol, 5-hexyl- through a series of enzymatic reactions. The compound interacts with enzymes like cytochrome P450 and other extracellular enzymes, facilitating its metabolism and conversion into less toxic forms .

Transport and Distribution

Within cells and tissues, 1,3-Benzenediol, 5-hexyl- is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, where it can exert its effects . The distribution of 1,3-Benzenediol, 5-hexyl- within tissues is crucial for its efficacy in topical formulations and treatments.

Subcellular Localization

The subcellular localization of 1,3-Benzenediol, 5-hexyl- is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it allows it to interact with the appropriate biomolecules and exert its effects . Understanding the subcellular distribution of 1,3-Benzenediol, 5-hexyl- can help optimize its use in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hexylbenzene-1,3-diol typically involves a multi-step reaction process. One common method starts with 3,5-dimethoxybenzaldehyde as the precursor . The steps include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Hexylbenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted benzene derivatives .

Scientific Research Applications

5-Hexylbenzene-1,3-diol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hexyl group, which enhances its lipophilicity and allows for better interaction with lipid membranes. This structural feature contributes to its effectiveness as an antimicrobial and anti-inflammatory agent .

Properties

IUPAC Name

5-hexylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-3-4-5-6-10-7-11(13)9-12(14)8-10/h7-9,13-14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECRVULUEJSGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282965
Record name 1,3-Benzenediol, 5-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-20-3
Record name 1, 5-hexyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenediol, 5-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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